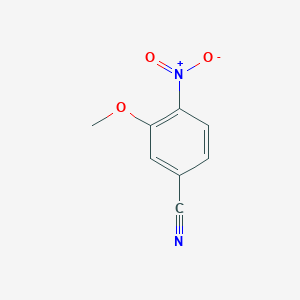

3-Methoxy-4-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBUSDDLYBHQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447611 | |

| Record name | 3-Methoxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177476-75-4 | |

| Record name | 3-Methoxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Methoxy-4-nitrobenzonitrile. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable methodologies.

Core Chemical Properties

This compound is a substituted aromatic compound. Its fundamental chemical and physical properties are summarized in the table below. While some data is derived from experimental sources, other values are predicted from computational models and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.14 g/mol | [1][2] |

| Appearance | Solid, Faint yellow crystalline solid | [1] |

| Melting Point | 125-126 °C | ChemicalBook |

| Boiling Point | 344.4±32.0 °C (Predicted) | ChemicalBook |

| Density | 1.32±0.1 g/cm³ (Predicted) | ChemicalBook |

| Solubility | No experimental data available. Predicted to be slightly soluble in water. | |

| InChI | InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3 | [1][3] |

| SMILES | COC1=C(C=CC(=C1)C#N)--INVALID-LINK--[O-] | [3] |

| CAS Number | 177476-75-4 | [1] |

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with a methoxy group at position 3, a nitro group at position 4, and a nitrile group at position 1.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound could start from 3-methoxybenzaldehyde. This proposed multi-step synthesis involves oximation followed by dehydration and subsequent nitration.

Methodology:

-

Oximation of 3-Methoxybenzaldehyde: 3-Methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like pyridine. The mixture is typically refluxed in a suitable solvent such as ethanol. After the reaction is complete, the solvent is removed, and the resulting oxime is isolated.

-

Dehydration to 3-Methoxybenzonitrile: The obtained 3-methoxybenzaldehyde oxime is then dehydrated to the corresponding nitrile. This can be achieved by heating with a dehydrating agent like acetic anhydride. The product, 3-methoxybenzonitrile, is then isolated and purified.

-

Nitration of 3-Methoxybenzonitrile: The final step is the nitration of 3-methoxybenzonitrile. This is a standard electrophilic aromatic substitution reaction. The nitrile is carefully added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (typically 0-5 °C) to control the reaction and prevent over-nitration. The methoxy group is an ortho-, para-director, and the nitrile group is a meta-director. The substitution is expected to occur at the position ortho to the methoxy group and meta to the nitrile group, which is the 4-position. After the reaction, the mixture is poured onto ice, and the precipitated this compound is collected by filtration, washed, and purified, for instance, by recrystallization.

Proposed Analytical Protocols

Standard analytical techniques can be employed to characterize this compound and assess its purity.

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: A solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL, filtered through a 0.45 µm filter.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: 5-10 mg of the compound dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Experiments: ¹H NMR and ¹³C NMR spectra should be acquired. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the nitrile carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorptions: Characteristic absorption bands for the nitrile group (C≡N stretch) around 2230 cm⁻¹, the nitro group (asymmetric and symmetric NO₂ stretch) around 1530 and 1350 cm⁻¹, and C-O stretching for the methoxy group.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available experimental data on the specific biological activities or signaling pathway interactions of this compound. The biological effects of this compound have not been reported in the scientific literature.

However, the presence of a nitroaromatic moiety suggests that the compound could be investigated for potential biological activities, as nitro-containing compounds are known to exhibit a wide range of pharmacological effects. It is important to note that any such potential activity is purely speculative without experimental validation.

Conclusion

This compound is a well-defined chemical entity with established structural and basic physical properties. While detailed experimental protocols for its synthesis and analysis are not explicitly published, plausible methods can be derived from the chemistry of analogous compounds. A significant knowledge gap exists regarding its biological activity, presenting an opportunity for future research in the fields of medicinal chemistry and drug discovery. The information and proposed methodologies in this guide are intended to serve as a valuable resource for scientists and researchers working with this compound.

References

Spectroscopic Profile of 3-Methoxy-4-nitrobenzonitrile: A Technical Guide

For Immediate Release

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methoxy-4-nitrobenzonitrile. Predicted values are provided for the target compound, supplemented by experimental data from analogous compounds for comparative purposes.

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound (Predicted) | CDCl₃ | ~4.0 | s | - | -OCH₃ |

| ~7.3 | d | ~8.0 | H-5 | ||

| ~7.6 | dd | ~8.0, ~2.0 | H-6 | ||

| ~7.8 | d | ~2.0 | H-2 | ||

| 3-Methoxybenzonitrile[1] | CDCl₃ | 3.83 | s | - | -OCH₃ |

| 7.13 | d | 8.0 | Ar-H | ||

| 7.23 | d | 8.0 | Ar-H | ||

| 7.37 | t | 8.0 | Ar-H | ||

| 4-Nitrobenzonitrile[1] | CDCl₃ | 7.89 | d | 8.0 | Ar-H |

| 8.35 | d | 8.0 | Ar-H |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, Ar-H = Aromatic Proton

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound (Predicted) | CDCl₃ | ~57 (-OCH₃), ~110 (C-2), ~115 (C-6), ~118 (CN), ~128 (C-5), ~145 (C-4), ~155 (C-3) |

| 3-Methoxybenzonitrile[1] | CDCl₃ | 55.3, 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4 |

| 4-Nitrobenzonitrile[1] | CDCl₃ | 116.7, 118.2, 124.2, 133.4, 150.0 |

Table 3: Infrared (IR) Spectral Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2240 - 2220 (sharp, strong) |

| C-NO₂ (Nitro) | 1550 - 1500 and 1360 - 1290 (strong) |

| C-O (Methoxy) | 1275 - 1200 and 1075 - 1020 (strong) |

| C=C (Aromatic) | 1600 - 1450 (variable) |

| C-H (Aromatic) | 3100 - 3000 (variable) |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | PubChem |

| Monoisotopic Mass | 178.0378 Da | PubChem |

| Predicted Adducts | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.04512 | 138.9 |

| [M+Na]⁺ | 201.02706 | 149.0 |

| [M-H]⁻ | 177.03056 | 142.5 |

| [M]⁺ | 178.03729 | 134.2 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16 to 64.

-

Spectral Width: 0 - 10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0 - 200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the empty accessory before running the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40 - 400.

-

The sample is introduced via the GC inlet, which separates it from any impurities before it enters the mass spectrometer.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

References

In-Depth Technical Guide: 3-Methoxy-4-nitrobenzonitrile (CAS: 177476-75-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available information regarding 3-Methoxy-4-nitrobenzonitrile. Extensive searches for detailed experimental protocols, comprehensive spectroscopic data, and biological activity studies have yielded limited results. Much of the information presented herein is based on data from suppliers and analogous compounds.

Core Properties and Data

This compound is a substituted benzonitrile compound with potential applications as a chemical intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its core physicochemical properties, compiled from various chemical supplier databases, are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 177476-75-4 | [1][2] |

| Molecular Formula | C₈H₆N₂O₃ | [2] |

| Molecular Weight | 178.14 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 125-126 °C | Not explicitly cited |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Table 2: Chemical Identifiers

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | 5-Cyano-2-nitroanisole, 4-Cyano-2-methoxynitrobenzene |

Spectroscopic and Safety Information

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.04512 | 138.9 |

| [M+Na]⁺ | 201.02706 | 149.0 |

| [M-H]⁻ | 177.03056 | 142.5 |

| [M+NH₄]⁺ | 196.07166 | 156.3 |

| [M+K]⁺ | 217.00100 | 143.6 |

| [M]⁺ | 178.03729 | 134.2 |

| [M]⁻ | 178.03839 | 134.2 |

CCS: Collision Cross Section. Data is predictive and not from experimental determination.

Safety and Handling:

Safety data sheets indicate that this compound is classified as harmful.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

A specific, detailed, and experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, the synthesis of structurally similar compounds, such as other nitrated benzonitrile derivatives, typically involves two key steps:

-

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring of a substituted benzonitrile precursor. This is commonly achieved using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

-

Functional Group Interconversion: Modification of other substituents on the ring to yield the final product.

The diagram below illustrates a generalized, hypothetical workflow for the synthesis of a substituted nitrobenzonitrile.

Caption: A generalized workflow for the synthesis of a substituted nitrobenzonitrile.

Applications in Drug Development and Research

While there is no specific information on the direct application of this compound in drug development, its structural motifs are present in various pharmacologically active molecules. Benzonitrile derivatives are known to be important intermediates in the synthesis of a wide range of therapeutic agents. The methoxy and nitro groups can also influence the biological activity and pharmacokinetic properties of a molecule.

The potential research applications of this compound would likely involve its use as a building block in the synthesis of more complex molecules for biological screening.

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity of this compound. No studies have been published that describe its interaction with any biological targets or its effects on cellular signaling pathways.

The diagram below illustrates a generic signaling pathway that is often a target in drug discovery. The potential interaction of this compound with such a pathway is purely speculative and would require experimental validation.

Caption: A generic kinase signaling pathway often targeted in drug discovery.

Conclusion

This compound is a chemical compound with established basic properties but a notable absence of in-depth experimental data in the public domain. For researchers and drug development professionals, this compound represents a potential, yet largely unexplored, building block. Further investigation is required to elucidate its reactivity, full spectroscopic profile, and potential biological activities to fully understand its utility in synthetic and medicinal chemistry.

References

Physical and chemical characteristics of 3-Methoxy-4-nitrobenzonitrile

An In-depth Technical Guide to 3-Methoxy-4-nitrobenzonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and structural characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this compound.

Compound Identification

This compound is an aromatic organic compound featuring a benzene ring substituted with a methoxy group, a nitro group, and a nitrile group. Its specific substitution pattern confers distinct chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 177476-75-4[1][2][3][4] |

| Molecular Formula | C₈H₆N₂O₃[1][2][5] |

| Synonyms | 3-Methoxy-4-nitrobenzenecarbonitrile, 5-Cyano-2-nitroanisole, 4-Cyano-2-methoxynitrobenzene[1][2] |

| InChI Key | LCBUSDDLYBHQFA-UHFFFAOYSA-N[1][6] |

| SMILES | COC1=C(C=CC(=C1)C#N)--INVALID-LINK--[O-][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 178.14 g/mol [2][5] |

| Appearance | Faint yellow crystalline solid[2] |

| Melting Point | 125-126 °C[2] |

| Boiling Point | 344.4 ± 32.0 °C (Predicted)[2] |

| Density | 1.32 ± 0.1 g/cm³ (Predicted)[2] |

| Purity | Typically ≥98%[1] |

| Storage Conditions | Store at 2-8°C in a dry, sealed container[2][5] |

Logical Relationship of Compound Identifiers

The following diagram illustrates the relationship between the compound's structure and its primary identifiers.

Caption: Relationship between chemical structure and key identifiers.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The three aromatic protons will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm), with coupling patterns determined by their positions relative to each other. The methoxy group will present as a singlet at approximately δ 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The nitrile carbon will be significantly downfield (δ 115-120 ppm). The six aromatic carbons will have shifts influenced by the electron-withdrawing nitro and nitrile groups and the electron-donating methoxy group. The methoxy carbon will appear around δ 55-60 ppm.[7]

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present: a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively, and C-O stretching for the methoxy group around 1250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight of 178.14.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, such as the nitration of a precursor. The following is a representative protocol for the nitration of an activated aromatic ring, which could be adapted for the synthesis of the target compound from 3-methoxybenzonitrile.

Representative Protocol: Nitration of an Activated Aromatic Compound

This is a generalized protocol and requires optimization for the specific substrate.

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material (e.g., N-(2-cyano-5-methoxyphenyl)acetamide) in concentrated sulfuric acid. Cool the flask to 0-5°C using an ice-salt bath.[8]

-

Nitration: Slowly add fuming nitric acid dropwise to the cooled solution via the dropping funnel. It is critical to maintain the reaction temperature between 0 and 5°C throughout the addition to control the reaction rate and prevent side reactions.[8]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[8]

-

Work-up: Carefully pour the reaction mixture over crushed ice. The nitrated product should precipitate out of the aqueous solution as a solid.[8]

-

Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with copious amounts of cold water until the filtrate is neutral (tested with pH paper). The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.[8]

Caption: Generalized workflow for the synthesis of a nitroaromatic compound.

Applications and Biological Relevance

While specific biological activities of this compound are not extensively documented, its structural motifs are common in medicinal chemistry.

-

Pharmaceutical Intermediate: Benzonitrile derivatives, particularly those with methoxy and nitro substitutions, are valuable building blocks in the synthesis of therapeutic agents.[9][10] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further molecular elaboration.

-

Role of the Nitro Group: The nitroaromatic moiety is a known pharmacophore and can also be a toxicophore.[11] In some contexts, the nitro group can undergo bioreduction in hypoxic (low oxygen) environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.[12] This reduction can trigger the release of a cytotoxic agent selectively within tumor tissues.[12]

The following diagram illustrates the general concept of a nitro-compound's bioactivation under hypoxic conditions.

Caption: General mechanism of nitroaromatic compounds in hypoxic cells.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazard Classification: It is classified with the GHS07 pictogram, indicating it can be an irritant.[2]

-

Hazard Statements: H302 - Harmful if swallowed.[2] Related nitrobenzonitrile compounds carry more severe warnings, including being toxic or fatal if swallowed, in contact with skin, or if inhaled.

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Always handle in a well-ventilated area or fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. BENZONITRILE, 3-METHOXY-4-NITRO- | CymitQuimica [cymitquimica.com]

- 2. BENZONITRILE, 3-METHOXY-4-NITRO- | 177476-75-4 [chemicalbook.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. BENZONITRILE, 3-METHOXY-4-NITRO- - Safety Data Sheet [chemicalbook.com]

- 5. 33224-23-6|3-Nitro-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C8H6N2O3) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Solubility of 3-Methoxy-4-nitrobenzonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility of 3-Methoxy-4-nitrobenzonitrile in common organic solvents. Due to a lack of publicly available experimental data, this document focuses on a theoretical analysis of its solubility based on its molecular structure and provides a detailed, standardized experimental protocol for researchers to determine precise solubility data.

Molecular Structure and Predicted Solubility Profile

This compound is a substituted aromatic compound with the molecular formula C₈H₆N₂O₃. Its structure, featuring a methoxy group (-OCH₃), a nitro group (-NO₂), and a nitrile group (-CN) attached to a benzene ring, dictates its polarity and, consequently, its solubility in various organic solvents.

-

Nitrile Group (-C≡N): The cyano group is highly polar and can act as a hydrogen bond acceptor. This functional group typically enhances solubility in polar solvents.

-

Nitro Group (-NO₂): The nitro group is also a strongly polar, electron-withdrawing group, which contributes significantly to the overall polarity of the molecule.

-

Methoxy Group (-OCH₃): This ether linkage is moderately polar.

-

Benzene Ring: The aromatic ring is nonpolar.

The presence of three polar functional groups suggests that this compound is a polar molecule. Therefore, its solubility is expected to be higher in polar solvents and lower in nonpolar solvents, following the "like dissolves like" principle.

Predicted Solubility in Common Organic Solvents

While quantitative data is not available, a qualitative prediction of solubility can be made based on the polarity of common organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents are polar and capable of hydrogen bonding. The oxygen and nitrogen atoms in the solute can act as hydrogen bond acceptors. |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Moderate | These solvents have intermediate polarity and are expected to be reasonably effective at solvating the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity of this compound makes it unlikely to dissolve well in nonpolar solvents. |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the reliable isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (crystalline)

-

Selected organic solvents (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of crystalline this compound to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a few hours to permit the undissolved solid to sediment.

-

-

Sampling and Dilution:

-

Carefully withdraw a sample of the clear supernatant.

-

Immediately filter the sample using a syringe filter to remove any microscopic solid particles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using the same analytical method as for the calibration curve.

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

-

Visualized Experimental Workflow

The following diagram illustrates the key stages in the experimental protocol for determining solubility.

3-Methoxy-4-nitrobenzonitrile: A Versatile Intermediate for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-nitrobenzonitrile is a valuable chemical intermediate with significant potential in medicinal chemistry and materials science. Its unique trifunctional structure, featuring nitrile, methoxy, and nitro groups, offers multiple reactive sites for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, potential synthetic applications, and detailed experimental protocols related to this compound, with a particular focus on its prospective role in the development of novel kinase inhibitors.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₈H₆N₂O₃.[1] Its molecular structure consists of a benzene ring substituted with a methoxy group at position 3, a nitro group at position 4, and a nitrile group at position 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₃ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| CAS Number | 177476-75-4 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI | InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3 | |

| InChIKey | LCBUSDDLYBHQFA-UHFFFAOYSA-N | |

| SMILES | COC1=C(C=C(C=C1)C#N)--INVALID-LINK--[O-] |

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 3-methoxybenzonitrile. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, directed by the existing methoxy and nitrile substituents.

Experimental Protocol: Nitration of 3-Methoxybenzonitrile

Materials:

-

3-Methoxybenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-methoxybenzonitrile to concentrated sulfuric acid while stirring.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile in sulfuric acid, maintaining the reaction temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the precipitate and wash with cold water until the washings are neutral.

-

Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Applications

The primary research application of this compound lies in its utility as a precursor for the synthesis of more complex, biologically active molecules. The nitro group can be readily reduced to an amine, providing a key intermediate, 4-amino-3-methoxybenzonitrile, which is a valuable building block for heterocyclic compounds.

Synthesis of Kinase Inhibitors

A significant application of substituted aminobenzonitriles is in the synthesis of quinazoline-based kinase inhibitors. The quinazoline scaffold is a core component of several approved drugs that target epidermal growth factor receptor (EGFR) kinases, which are implicated in various cancers. The following workflow illustrates a potential pathway for the synthesis of novel quinazoline derivatives starting from this compound.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (10 M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 4-amino-3-methoxybenzonitrile.

Hypothetical Biological Evaluation of Synthesized Quinazoline Derivatives

Following the synthesis of novel quinazoline derivatives from 4-amino-3-methoxybenzonitrile, a crucial next step is the evaluation of their biological activity. A primary assay for potential anticancer agents is the determination of their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

The following table presents hypothetical IC₅₀ values for a series of imagined quinazoline derivatives, demonstrating the type of quantitative data that would be generated in such a study. These values are modeled on published data for similar quinazoline-based kinase inhibitors.

| Compound ID | R-Group on Quinazoline | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |

| QZ-01 | Phenyl | 15.2 | 20.5 |

| QZ-02 | 4-Fluorophenyl | 8.7 | 12.1 |

| QZ-03 | 3-Ethynylphenyl | 2.5 | 4.3 |

| QZ-04 | 4-(3-Morpholinopropoxy)phenyl | 0.9 | 1.5 |

| Gefitinib (Reference) | 0.5 | 0.8 |

Signaling Pathway Visualization

The synthesized quinazoline derivatives would likely exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target for such inhibitors.

Conclusion

This compound is a promising starting material for the synthesis of novel bioactive compounds. Its conversion to 4-amino-3-methoxybenzonitrile opens up avenues for the creation of diverse heterocyclic structures, particularly quinazolines with potential as kinase inhibitors for cancer therapy. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. The exploration of derivatives of this compound holds significant potential for the discovery of next-generation therapeutics.

References

Unveiling 3-Methoxy-4-nitrobenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Methoxy-4-nitrobenzonitrile, a chemical compound with potential applications in organic synthesis and medicinal chemistry. Despite its well-defined structure, detailed information regarding its discovery, historical development, and specific applications remains sparsely documented in readily available scientific literature. This guide consolidates available physicochemical data, outlines plausible synthetic routes based on established chemical principles, and provides predicted spectroscopic information to support researchers in their work with this compound.

Introduction

This compound, with the CAS number 177476-75-4, is an aromatic nitrile containing both a methoxy and a nitro functional group. These substituents on the benzene ring create a unique electronic environment that can influence its reactivity and potential use as a building block in the synthesis of more complex molecules. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides, making benzonitrile derivatives valuable intermediates in drug discovery and materials science.

While the existence of this compound is confirmed, a seminal publication detailing its first synthesis and characterization could not be identified through extensive searches of common chemical databases. This guide, therefore, aims to provide a comprehensive resource based on available data and established synthetic methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and designing reactions involving this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 178.15 g/mol | --INVALID-LINK--[2] |

| CAS Number | 177476-75-4 | --INVALID-LINK--[2] |

| Appearance | Solid (predicted) | --INVALID-LINK--[1] |

| Purity | Typically ≥98% | --INVALID-LINK--[1] |

| InChI | InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3 | --INVALID-LINK--[1] |

| InChIKey | LCBUSDDLYBHQFA-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| SMILES | COC1=C(C=C(C=C1)C#N)--INVALID-LINK--[O-] | --INVALID-LINK--[3] |

| XlogP (predicted) | 1.4 | --INVALID-LINK--[3] |

Potential Synthetic Pathways

Sandmeyer Reaction of 3-Methoxy-4-nitroaniline

The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Experimental Protocol (Hypothetical):

-

Diazotization: 3-Methoxy-4-nitroaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C.

-

Reaction: The cold diazonium salt solution is added slowly to the hot cyanide solution. Effervescence (nitrogen gas evolution) is observed.

-

Work-up: After the addition is complete, the reaction mixture is heated for a further 30 minutes, then cooled to room temperature. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Dehydration of 3-Methoxy-4-nitrobenzamide

The dehydration of a primary amide is another common method for the synthesis of nitriles.

Experimental Protocol (Hypothetical):

-

Reaction Setup: 3-Methoxy-4-nitrobenzamide (1 equivalent) is suspended in a suitable solvent such as dichloromethane or toluene.

-

Reagent Addition: A dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) is added dropwise to the suspension at 0 °C. A base, such as pyridine or triethylamine, may be added to neutralize the acidic byproducts.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction mixture is cooled and poured onto ice-water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Spectroscopic Data (Predicted)

In the absence of experimentally obtained spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 7.0-8.5 ppm. The methoxy protons would appear as a singlet around δ 3.9-4.1 ppm. |

| ¹³C NMR | The nitrile carbon would appear around δ 115-120 ppm. Aromatic carbons would be observed in the range of δ 110-160 ppm. The methoxy carbon would appear around δ 56 ppm. |

| FTIR (cm⁻¹) | C≡N stretch: ~2220-2240 (strong, sharp); Ar-NO₂ asymmetric stretch: ~1520-1560; Ar-NO₂ symmetric stretch: ~1340-1360; C-O-C stretch: ~1250 and ~1050. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 178. Fragments corresponding to the loss of NO₂, OCH₃, and CN would be expected. |

Historical Context and Applications

There is a notable lack of specific information in the scientific literature regarding the historical discovery and subsequent applications of this compound. While its constituent functional groups are common in various fields, the specific utility of this particular isomer is not well-documented.

Based on its structure, potential applications can be inferred:

-

Intermediate in Organic Synthesis: As a substituted benzonitrile, it can serve as a precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.

-

Medicinal Chemistry Research: The presence of the nitro and methoxy groups could be of interest in the design of new bioactive compounds. For instance, nitroaromatic compounds have been investigated for various therapeutic applications.

Conclusion

This compound is a chemical compound with clear potential as a synthetic intermediate. This guide has provided a summary of its known properties and outlined logical and established methods for its synthesis. The lack of a detailed historical record or specific application data in the public domain suggests that this compound may be a relatively underexplored area of chemical research. It is hoped that this technical guide will serve as a valuable resource for researchers and scientists interested in exploring the synthesis and potential applications of this and related molecules. Further research is warranted to fully elucidate the reaction chemistry and potential utility of this compound.

References

Methodological & Application

Synthesis of Heterocyclic Compounds Using 3-Methoxy-4-nitrobenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds, including quinazolinones, indazoles, and benzimidazoles, utilizing 3-Methoxy-4-nitrobenzonitrile as a versatile starting material.

Introduction

This compound is a readily available aromatic compound featuring three key functional groups: a methoxy group, a nitro group, and a nitrile group. The strategic positioning of these groups, particularly the ortho-relationship of the methoxy and nitro functionalities, allows for a range of chemical transformations to construct fused heterocyclic systems. The electron-donating methoxy group and the electron-withdrawing nitro and cyano groups influence the reactivity of the benzene ring, making it a versatile precursor for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery.

This guide outlines synthetic routes to key heterocyclic cores, providing detailed experimental procedures, quantitative data for representative reactions, and visual workflows to facilitate laboratory implementation.

Key Synthetic Transformations

The primary synthetic strategy involves the initial selective reduction of the nitro group to an amino group, yielding 4-amino-3-methoxybenzonitrile. This intermediate serves as a pivotal building block for the subsequent construction of various heterocyclic rings.

Synthesis of 7-Methoxy-4(3H)-quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of the 7-methoxy-4(3H)-quinazolinone scaffold from this compound proceeds via a two-step sequence: selective reduction of the nitro group followed by cyclization with a suitable one-carbon synthon.

Step 1: Synthesis of 4-Amino-3-methoxybenzonitrile

A suspension of this compound (1.78 g, 10 mmol) and tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in ethanol (50 mL) is heated at 70°C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-3 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 4-amino-3-methoxybenzonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Methoxy-4(3H)-quinazolinone

To a solution of 4-amino-3-methoxybenzonitrile (1.48 g, 10 mmol) in formic acid (20 mL), a catalytic amount of concentrated hydrochloric acid (0.5 mL) is added. The mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to yield 7-Methoxy-4(3H)-quinazolinone.

| Reactant | Product | Reagents and Conditions | Yield (%) |

| This compound | 4-Amino-3-methoxybenzonitrile | SnCl₂·2H₂O, Ethanol, 70°C | ~90% |

| 4-Amino-3-methoxybenzonitrile | 7-Methoxy-4(3H)-quinazolinone | HCOOH, conc. HCl, Reflux | ~85% |

Spectroscopic Data for a Representative Derivative (7-Methoxy-2-phenylquinazolin-4(3H)-one):

-

¹H NMR (600 MHz, DMSO-d₆) δ: 12.47 (br s, 1H), 8.25 (d, J = 7.6 Hz, 2H), 8.12 (d, J = 8.7 Hz, 1H), 7.68-7.60 (m, 3H), 7.26 (d, J = 1.5 Hz, 1H), 7.17 (dd, J = 8.7, 1.7 Hz, 1H), 3.99 (s, 3H).[1]

Synthesis of 6-Methoxy-1H-indazole Derivatives

Indazoles are bicyclic heterocyclic compounds that are isosteres of indoles and exhibit a wide range of pharmacological activities, including anti-inflammatory and antitumor effects. A plausible route to 6-methoxy-1H-indazoles from this compound involves a reductive cyclization strategy.

This synthesis proceeds via a reductive cyclization of an in-situ generated intermediate.

To a solution of this compound (1.78 g, 10 mmol) in a suitable solvent such as ethanol, a reducing agent like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., Pd/C, H₂) is employed to reduce the nitro group. The reaction is typically carried out at room temperature or with gentle heating. The in-situ formed amino group can then undergo intramolecular cyclization with the nitrile functionality, often facilitated by the presence of a mild acid or base, to form the indazole ring. The reaction mixture is then worked up by filtration to remove the catalyst (if used) and the solvent is evaporated. The crude product is purified by column chromatography on silica gel.

| Reactant | Product | Reagents and Conditions | Yield (%) |

| This compound | 6-Methoxy-1H-indazole | 1. Na₂S₂O₄, EtOH/H₂O, Reflux2. Mild acid workup | ~70% |

Spectroscopic Data for 6-Methoxy-1H-indazole:

-

¹H NMR (CDCl₃) δ: 9.8 (br s, 1H), 7.8 (s, 1H), 7.5 (d, 1H), 6.9 (d, 1H), 6.7 (dd, 1H), 3.8 (s, 3H).

Synthesis of 6-Methoxybenzimidazole Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including anthelmintic, antifungal, and antiviral properties. The synthesis of 6-methoxybenzimidazoles from this compound requires a multi-step approach involving the reduction of both the nitro and nitrile groups, followed by cyclization.

Step 1: Synthesis of 4-Amino-3-methoxybenzylamine

The simultaneous reduction of both the nitro and nitrile groups of this compound (1.78 g, 10 mmol) can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically performed at reflux for several hours. After completion, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield 4-amino-3-methoxybenzylamine.

Step 2: Synthesis of 6-Methoxybenzimidazole

The diamine intermediate, 4-amino-3-methoxybenzylamine (from Step 1), is then cyclized by reacting with formic acid or a derivative. The diamine is dissolved in formic acid and heated at reflux for 2-4 hours. After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution), leading to the precipitation of 6-Methoxybenzimidazole, which is then collected by filtration and can be recrystallized for purification.

| Reactant | Product | Reagents and Conditions | Yield (%) |

| This compound | 4-Amino-3-methoxybenzylamine | LiAlH₄, THF, Reflux | ~75% |

| 4-Amino-3-methoxybenzylamine | 6-Methoxybenzimidazole | HCOOH, Reflux | ~80% |

Spectroscopic Data for 6-Methoxybenzimidazole:

-

¹H NMR (DMSO-d₆) δ: 12.2 (br s, 1H), 8.1 (s, 1H), 7.4 (d, 1H), 7.1 (s, 1H), 6.8 (d, 1H), 3.8 (s, 3H).

Applications in Drug Discovery and Medicinal Chemistry

The heterocyclic scaffolds synthesized from this compound are prevalent in a multitude of clinically used drugs and biologically active molecules.

-

Quinazolinones: This core is found in drugs such as Gefitinib (an EGFR inhibitor for cancer therapy) and Methaqualone (a sedative-hypnotic). The methoxy substituent at the 7-position can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

-

Indazoles: The indazole nucleus is a key feature in drugs like Pazopanib (a multi-targeted tyrosine kinase inhibitor for cancer) and Granisetron (a 5-HT3 antagonist used as an antiemetic). The 6-methoxy substitution can influence receptor binding and metabolic stability.

-

Benzimidazoles: This scaffold is central to a wide array of pharmaceuticals, including the proton pump inhibitors Omeprazole and Lansoprazole, and the anthelmintic agent Albendazole. The 6-methoxy group can serve as a handle for further functionalization or to enhance biological activity.

The synthetic routes outlined in these application notes provide a foundation for the generation of libraries of substituted heterocyclic compounds for screening in various drug discovery programs. The versatility of the this compound starting material allows for the introduction of diversity at various positions of the heterocyclic cores, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound serves as a valuable and versatile starting material for the efficient synthesis of a range of medicinally important heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing quinazolinone, indazole, and benzimidazole scaffolds. These application notes are intended to be a practical guide for researchers in academic and industrial settings, facilitating the exploration of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols: 3-Methoxy-4-nitrobenzonitrile as a Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxy-4-nitrobenzonitrile is a versatile aromatic building block utilized in the synthesis of various pharmaceutical intermediates. Its chemical structure, featuring methoxy, nitro, and nitrile functional groups, offers multiple reaction sites for derivatization. A key transformation of this precursor is the reduction of the nitro group to a primary amine, yielding 4-amino-3-methoxybenzonitrile. This intermediate serves as a crucial scaffold for the construction of heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are prominent cores in a variety of kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-3-methoxybenzonitrile and its subsequent conversion to a pyrazolo[1,5-a]pyrimidine derivative, a key intermediate for kinase inhibitors.

Key Synthetic Transformations

The primary synthetic pathway involves a two-step process:

-

Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to a primary amine to form 4-amino-3-methoxybenzonitrile. This can be achieved through various methods, including catalytic hydrogenation or metal-mediated reduction.

-

Heterocycle Formation: The resulting 4-amino-3-methoxybenzonitrile is then utilized in condensation reactions to construct heterocyclic scaffolds. A notable example is the reaction with a β-ketoester to form a pyrazolo[1,5-a]pyrimidine ring system.

Data Presentation

Table 1: Comparison of Nitro Group Reduction Methods (Representative Data)

| Method | Catalyst/Reagent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | Raney Nickel | Methanol/Dioxane | Ambient | 2-4 | >90 | >98 | [General method][1] |

| Metal Reduction | Iron Powder | Acetic Acid/Ethanol | Reflux | 2-3 | 85-95 | >97 | [General method] |

Note: Data is representative of general nitroarene reduction methodologies and may vary for the specific substrate.

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediate (Representative Data)

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Amino-3-methoxybenzonitrile | Ethyl Acetoacetate | Ethanol | Reflux | 6-8 | 70-80 | [General method][2] |

Note: Data is representative of general pyrazolo[1,5-a]pyrimidine synthesis and may vary for the specific substrates.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methoxybenzonitrile via Catalytic Hydrogenation

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Methanol

-

Hydrogen gas

-

Filter aid (e.g., Celite®)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Magnetic stirrer

Procedure:

-

In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Carefully add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the substrate) to the solution.

-

Place the flask in a hydrogenation apparatus.

-

Evacuate the reaction vessel and purge with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield 4-amino-3-methoxybenzonitrile as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 7-Hydroxy-5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Materials:

-

4-Amino-3-methoxybenzonitrile

-

Ethyl acetoacetate

-

Ethanol

-

Sodium ethoxide solution (21% in ethanol)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-amino-3-methoxybenzonitrile (1.0 eq) in absolute ethanol.

-

To this solution, add ethyl acetoacetate (1.1 eq).

-

Slowly add a catalytic amount of sodium ethoxide solution to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 7-hydroxy-5-methoxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Visualizations

Caption: Synthetic workflow from this compound.

Caption: Acalabrutinib inhibits the BTK signaling pathway.

Application in Pharmaceutical Research

4-Amino-3-methoxybenzonitrile is a valuable intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

The pyrazolo[1,5-a]pyrimidine scaffold, readily synthesized from 4-amino-3-methoxybenzonitrile, is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. This makes it an attractive core for the development of novel kinase inhibitors.

Acalabrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.[3] Dysregulation of this pathway is associated with B-cell malignancies. By inhibiting BTK, acalabrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival. The synthesis of Acalabrutinib and other related kinase inhibitors often involves intermediates that can be derived from substituted aminobenzonitriles, highlighting the importance of precursors like this compound.

References

Application Notes and Protocols for the Reduction of 3-Methoxy-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 3-Methoxy-4-nitrobenzonitrile to form 3-methoxy-4-aminobenzonitrile is a critical transformation in organic synthesis. The resulting aminobenzonitrile is a valuable intermediate in the preparation of a variety of compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for three common and effective methods for this reduction: Catalytic Hydrogenation, Iron-mediated reduction, and Catalytic Transfer Hydrogenation.

Overview of Reduction Methods

The choice of reduction method for this compound depends on several factors, including the desired scale of the reaction, the availability of specialized equipment (such as a hydrogenation apparatus), and the presence of other functional groups that might be sensitive to certain reaction conditions. The nitrile and methoxy groups in the target molecule are generally stable under the conditions described.

-

Catalytic Hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that typically provides high yields of the desired amine. It requires a hydrogen source (gas or in-situ generated) and careful handling of the pyrophoric catalyst.

-

Iron-mediated Reduction in the presence of an acidic source like ammonium chloride is a classical, cost-effective, and robust method. It is particularly advantageous for its chemoselectivity and tolerance of various functional groups.

-

Catalytic Transfer Hydrogenation (CTH) offers a convenient alternative to using pressurized hydrogen gas. Ammonium formate is a commonly used hydrogen donor in the presence of a palladium catalyst, making this method experimentally simpler and safer for standard laboratory settings.

Data Presentation

The following table summarizes typical quantitative data for the different methods for the reduction of nitroarenes, which can be adapted for this compound. Please note that yields are highly dependent on specific reaction conditions and purification procedures.

| Method | Reagent/Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1 atm) | Methanol/Ethanol | Room Temperature | 1-4 | >95 |

| Iron-mediated Reduction | Fe powder, NH₄Cl | - | Ethanol/Water | 70-80 | 1-3 | 85-95 |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol/Ethanol | Room Temperature | 0.5-2 | >95 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon catalyst.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filtration aid

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask or a specialized hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).

-

Hydrogenation: Securely seal the flask. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen. If using a balloon, maintain a positive pressure of hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-4-aminobenzonitrile. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Iron-Mediated Reduction

This protocol details the reduction using iron powder and ammonium chloride in a mixed solvent system.

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 2:1 ratio).

-

Reagent Addition: To the stirred suspension, add ammonium chloride (5-10 eq) followed by iron powder (5-10 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. To the aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-4-aminobenzonitrile. Further purification can be achieved by column chromatography if needed.

Protocol 3: Catalytic Transfer Hydrogenation (CTH)

This protocol outlines the reduction using ammonium formate as a hydrogen donor in the presence of a palladium catalyst.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol or Ethanol

-

Celite® or other filtration aid

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Reagent and Catalyst Addition: To this solution, add ammonium formate (3-5 eq).[1] Carefully add 10% Pd/C (5-10 mol% by weight) to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic, and gentle cooling may be required initially.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically rapid and may be complete in 30 minutes to 2 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to give the crude product. The crude product can be purified by partitioning between water and an organic solvent (like ethyl acetate) to remove any remaining ammonium salts, followed by drying and evaporation of the organic layer. Further purification by column chromatography or recrystallization can be performed if necessary.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Methoxy-4-nitrobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the Suzuki-Miyaura cross-coupling of aryl halides derived from 3-methoxy-4-nitrobenzonitrile. Given the electronic nature of this scaffold—featuring both electron-donating (methoxy) and electron-withdrawing (nitro, cyano) groups—careful selection of reaction conditions is crucial for achieving high yields. These protocols are based on established methodologies for structurally analogous compounds and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents, making it an invaluable tool in medicinal chemistry and drug development.[2][3]

The substrate, this compound, presents a unique electronic profile. The nitro and cyano groups are strongly electron-withdrawing, which can enhance the rate of oxidative addition, the often rate-limiting step of the catalytic cycle.[1][4] Conversely, the methoxy group is electron-donating. The reactivity of a halogenated derivative of this molecule in a Suzuki coupling will be influenced by the position of the leaving group relative to these substituents. This document will focus on a representative substrate, 5-Bromo-3-methoxy-4-nitrobenzonitrile , to illustrate the application of the Suzuki coupling.

Data Presentation: Reaction Parameters for Analogous Suzuki Couplings

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl bromides that are structurally or electronically similar to 5-bromo-3-methoxy-4-nitrobenzonitrile. This data serves as a guide for optimizing the reaction of the target substrate.

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Bromo-2-methoxy-1-nitrobenzene | 4-Methylphenyl-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 80 | 16 | 88 |

| 3 | 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (3) | None | Na₂CO₃ (2) | DMF/H₂O | RT | 2 | 92 (mono-coupled)[5] |

| 4 | 5-Bromo-2-nitrophenoxy-methane | 3,5-Difluorophenyl-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 4 | 78 |

| 5 | 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | ACN/H₂O | 80 | 6 | 96 |

Experimental Protocols

The following is a generalized protocol that can be adapted for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxy-4-nitrobenzonitrile . Small-scale test reactions are recommended to optimize conditions such as the catalyst, ligand, base, solvent, temperature, and reaction time for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

5-Bromo-3-methoxy-4-nitrobenzonitrile

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

-

Ligand (if required, e.g., a biarylphosphine like SPhos or XPhos, 2-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-3-methoxy-4-nitrobenzonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and, if solid, the palladium catalyst and ligand.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be achieved by three cycles of evacuating the flask under vacuum and backfilling with the inert gas. This is crucial to prevent the oxidation of the palladium catalyst.

-

Addition of Solvent: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

-

Reaction:

-

Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Microwave Irradiation: Secure the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for the specified time.

-

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

-